6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine
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Description
The compound “6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, attached to a piperazine ring via a diphenylmethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings. The purine ring is a bicyclic aromatic ring, while the piperazine ring is a saturated six-membered ring with two nitrogen atoms .Future Directions
The future directions for research on “6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine” could involve further studies on its synthesis, chemical reactions, and potential biological activities. Given the interest in similar compounds for their anticancer and antitubercular activities , this compound could also be studied in these contexts.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against a panel of human cancer cell lines .
Mode of Action
It is known that similar n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives can induce apoptosis in mcf-7 breast cancer cells . This suggests that 6-[4-(diphenylmethyl)piperazin-1-yl]-9-methyl-9H-purine may interact with its targets to induce cell death.
Biochemical Pathways
Similar compounds have been shown to induce g2/m phase arrest in cell cycle analysis , suggesting that this compound may affect cell cycle regulation pathways.
Result of Action
Similar compounds have been shown to induce apoptosis in mcf-7 breast cancer cells . This suggests that the compound may have a similar effect.
Properties
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-27-17-26-20-22(27)24-16-25-23(20)29-14-12-28(13-15-29)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,21H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQMQEJJYAPKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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